molecular formula C9H16F3NO B13729375 4-(Dimethylamino)-1-(trifluoromethyl)cyclohexanol

4-(Dimethylamino)-1-(trifluoromethyl)cyclohexanol

Cat. No.: B13729375
M. Wt: 211.22 g/mol
InChI Key: WDLDIWGHBBYTEB-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-1-(trifluoromethyl)cyclohexanol is an organic compound characterized by the presence of a dimethylamino group, a trifluoromethyl group, and a cyclohexanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of cyclohexanol derivatives using reagents such as Umemoto’s reagents . The reaction conditions often include the use of a base and a solvent like dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated systems and advanced catalysts can further enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-1-(trifluoromethyl)cyclohexanol can undergo various types of chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group into a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce trifluoromethyl alcohols or amines.

Scientific Research Applications

4-(Dimethylamino)-1-(trifluoromethyl)cyclohexanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-1-(trifluoromethyl)cyclohexanol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Dimethylamino)-1-(trifluoromethyl)cyclohexanol stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C9H16F3NO

Molecular Weight

211.22 g/mol

IUPAC Name

4-(dimethylamino)-1-(trifluoromethyl)cyclohexan-1-ol

InChI

InChI=1S/C9H16F3NO/c1-13(2)7-3-5-8(14,6-4-7)9(10,11)12/h7,14H,3-6H2,1-2H3

InChI Key

WDLDIWGHBBYTEB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCC(CC1)(C(F)(F)F)O

Origin of Product

United States

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